Biochemical Potency Comparison: 26 nM IC50 vs. Clinically-Referenced GLO1 Inhibitors
Glyoxalase I inhibitor 1 exhibits an IC50 of 26 nM against human GLO1 . This places it in the low-nanomolar potency range, positioned between the sub-nanomolar inhibitors in the literature (compound 10: Ki = 1.0 nM [1]) and the micromolar-range inhibitors commonly used as tool compounds (BrBzGCp2: GC50 = 4.23 µM in HL-60 cells ; S-p-bromobenzylglutathione: Ki = 170 nM to 4.3 µM depending on enzyme source [2]). This intermediate potency profile balances strong enzymatic inhibition with a different SAR profile relative to the most potent glutathione-derivative inhibitors .
| Evidence Dimension | GLO1 enzymatic inhibition (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Compound 10: Ki = 1.0 nM; BrBzGCp2: GC50 = 4.23 µM (HL-60 cells); S-p-bromobenzylglutathione: Ki = 170 nM (GLO1, unknown origin) and Ki = 4.30 µM (S. cerevisiae GLO1); HA2: IC50 = 1.22 µM |
| Quantified Difference | 26 nM is 26-fold higher IC50 than compound 10 (1.0 nM Ki); 163-fold lower than BrBzGCp2 (4.23 µM GC50); 6.5-fold lower than S-p-bromobenzylglutathione (170 nM Ki); and 47-fold lower than HA2 (1.22 µM IC50) |
| Conditions | Target compound: Human GLO1, standard enzymatic assay (referenced primary literature data). Comparators: Compound 10: recombinant hGLO1, Ki determination [1]; BrBzGCp2: HL-60 human leukemia cell line, 48 hr incubation, GC50 determination ; S-p-bromobenzylglutathione: glyoxalase-1 (unknown origin), GSH and MGO substrates, 6 min preincubation [2]; HA2: human GLO1 in vitro enzymatic assay . |
Why This Matters
The 26 nM IC50 confirms Glyoxalase I inhibitor 1 as a potent GLO1 inhibitor with a different SAR profile from both the ultra-potent sub-nanomolar inhibitors (compound 10) and the clinically referenced prodrug BrBzGCp2, providing researchers with a chemically distinct tool for orthogonal validation of GLO1 biology.
- [1] Jin H, et al. Design, Synthesis and Biological Evaluation of Potent Human Glyoxalase I Inhibitors. Chem Pharm Bull. 2017;65(5):455-460. View Source
- [2] BindingDB. S-p-bromobenzylglutathione (BDBM50241121): Ki = 170 nM; Ki = 4.30E+3 nM (S. cerevisiae GLO1). View Source
